1-(2,3-dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate
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Overview
Description
1-(2,3-Dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate is a synthetic organic compound characterized by its unique indole and morpholine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Derivative: Starting with 2,3-dimethylaniline, the indole ring is constructed through a Fischer indole synthesis.
Attachment of the Morpholine Group: The indole derivative is then reacted with epichlorohydrin to introduce the epoxide group, followed by nucleophilic substitution with morpholine to form the morpholinopropanol structure.
Oxalate Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to modify the indole or morpholine moieties.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products: The major products depend on the specific reaction conditions but can include various substituted indoles, oxindoles, and modified morpholine derivatives.
Scientific Research Applications
1-(2,3-Dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, while the morpholine group enhances solubility and bioavailability. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(2,3-Dimethyl-1H-indol-1-yl)-3-(o-tolylamino)propan-2-ol oxalate
- 1-(2,3-Dimethyl-1H-indol-1-yl)-3-((1-phenylethyl)amino)propan-2-ol oxalate
- 1-(2,3-Dimethyl-1H-indol-1-yl)-3-(2-hydroxyethylamino)propan-2-ol
Comparison: Compared to these similar compounds, 1-(2,3-dimethyl-1H-indol-1-yl)-3-morpholinopropan-2-ol oxalate is unique due to the presence of the morpholine group, which can influence its pharmacokinetic properties and biological activity. The morpholine moiety may enhance the compound’s solubility and ability to cross biological membranes, potentially leading to improved efficacy in certain applications.
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-morpholin-4-ylpropan-2-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.C2H2O4/c1-13-14(2)19(17-6-4-3-5-16(13)17)12-15(20)11-18-7-9-21-10-8-18;3-1(4)2(5)6/h3-6,15,20H,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKPOXRGWBMMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CN3CCOCC3)O)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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